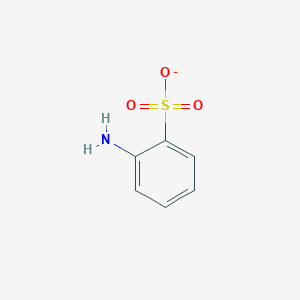

2-Aminobenzenesulfonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H,8,9,10)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCHBSMFKQYNKA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NO3S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Aminobenzenesulfonate

Direct Synthesis Approaches

The direct synthesis of 2-aminobenzenesulfonate is achieved through several key methodologies, each with distinct advantages and applications in both laboratory and industrial settings.

Aniline (B41778) Catalysis and Sulfonation Processes

The most common method for producing aminobenzenesulfonic acids is the sulfonation of aniline. wikipedia.org This process typically involves heating aniline with concentrated sulfuric acid. wikipedia.org The reaction proceeds through the formation of an intermediate, phenylsulfamic acid. A proposed mechanism involves the intermolecular desulfation of phenylsulfamic acid to generate sulfur trioxide, which then reacts with aniline. wikipedia.org While this reaction predominantly yields the para-isomer, sulfanilic acid, this compound (orthanilic acid) is often produced as a byproduct. google.com

Industrial processes have been developed to optimize the yield of the ortho-isomer. One such method involves the direct catalysis and sulfonation of aniline using a metal hydrogen sulfate (B86663), such as sodium hydrogen sulfate (niter cake) or potassium acid sulfate, at elevated temperatures (100-250°C). google.com This one-step method has been reported to achieve a total yield of orthanilic acid of over 95%. google.com

A detailed industrial synthesis involves mixing aniline, concentrated sulfuric acid, and sodium bisulfate, followed by heating in a vacuum oven at 200°C for approximately 18 hours. The resulting material is then dissolved in water, decolorized with activated carbon, and crystallized to yield a high-purity product. google.com

Reductive Dehalogenation Pathways for this compound Precursors

Reductive dehalogenation provides an alternative route to this compound, starting from halogenated nitrobenzene (B124822) derivatives. A common precursor is o-chloronitrobenzene. This process involves two key steps: sulfonation followed by reduction.

In the first step, o-chloronitrobenzene is sulfonated to produce o-nitrobenzenesulfonic acid. This can be achieved using sulfonating agents like fuming nitric acid and concentrated sulfuric acid. google.com Following the sulfonation, the nitro group is reduced to an amino group, and the halogen is removed. This reduction can be accomplished through various methods, including catalytic hydrogenation or using reducing agents like iron filings. orgsyn.org For instance, o-nitrobenzenesulfonic acid can be reduced using iron filings in a slightly acidic solution to yield orthanilic acid. orgsyn.org Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) under hydrogen pressure is another effective method for the reduction of nitrobenzenesulfonic acids to their corresponding aminobenzenesulfonic acids. google.com A German patent describes the hydrodehalogenation of halogenated orthanilic acid to produce orthanilic acid. google.comgoogle.com

Solid-Phase Synthesis Techniques for Aminobenzenesulfonic Acid Derivatives

Solid-phase synthesis offers a streamlined approach for the preparation of derivatives of aminobenzenesulfonic acids, particularly in the context of creating libraries of compounds for research purposes. This technique involves attaching the aminobenzenesulfonic acid to a solid support, carrying out the desired chemical transformations, and then cleaving the final product from the support.

A key application of solid-phase synthesis is the acylation of aminosulfonic acids. For example, 3-aminobenzenesulfonic acid (metanilic acid) can be acetylated in a solid, semi-solid, or dough-like state without the need for an added solvent. google.com The process involves intensive mixing of the aminosulfonic acid with a neutralizing agent like sodium acetate, followed by the addition of an acylating agent such as acetic anhydride. google.com This method results in a high yield of the acetylated product. google.com The resulting sodium salt of the acetylated aminobenzenesulfonic acid can then be converted to its corresponding sulfonyl chloride in higher yields compared to traditional methods. google.com

| Reactant | Reagents | State | Product | Yield | Purity |

| 3-Aminobenzenesulfonic acid | Sodium acetate, Acetic anhydride | Solid/Dough-like | 3-Acetylamino-benzenesulfonic acid sodium salt | 95% | - |

| Metanilic acid | Sodium acetate, Acetic anhydride | Dough-like to moist solid | Acet-metanilic acid sodium salt | 96.9% | 97.9% |

This table presents data on the solid-phase acylation of aminobenzenesulfonic acids.

Multi-step Reaction Sequences in Industrial Chemical Production

The industrial production of this compound often involves multi-step sequences designed for high yield and purity. A prevalent method starts with o-chloronitrobenzene. google.com

The synthesis proceeds as follows:

Disulfide Formation : o-chloronitrobenzene is reacted with sodium disulfide in an alcohol solution to form 2,2'-dinitrodiphenyl disulfide. google.com

Oxidation to Sulfonyl Chloride : The disulfide is then oxidized with chlorine in the presence of hydrochloric and nitric acids to form 2-nitrobenzenesulfonyl chloride. orgsyn.org

Hydrolysis : The resulting sulfonyl chloride is hydrolyzed, typically with a sodium carbonate solution, to yield sodium 2-nitrobenzenesulfonate. google.comorgsyn.org

Reduction : The final step is the reduction of the nitro group to an amino group. This is commonly achieved using iron powder or through catalytic hydrogenation to produce this compound. google.comorgsyn.org

An alternative industrial synthesis involves the sulfonation of o-chloronitrobenzene with fuming nitric acid and concentrated sulfuric acid to get o-nitrobenzene sulfonic acid, which is then subjected to a redox reaction with an alkali sulfide (B99878) to obtain orthanilic acid. google.com This process is reported to have a yield of 97% and a purity of 99.7%. google.com

Derivatization Strategies and Functional Group Transformations

The functional groups of this compound, the amino and sulfonic acid groups, allow for a range of derivatization strategies to produce various useful compounds.

Formation of 2-Amino-benzenesulfonyl Chloride and Related Sulfonyl Derivatives

A key derivative of this compound is 2-aminobenzenesulfonyl chloride. This compound serves as an important intermediate in the synthesis of various pharmaceuticals and dyes. The synthesis of 2-aminobenzenesulfonyl chloride typically starts from 2-aminobenzenesulfonic acid.

The conversion is achieved by reacting 2-aminobenzenesulfonic acid with a chlorinating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction involves the conversion of the sulfonic acid group into the more reactive sulfonyl chloride group.

An alternative route to a related precursor, o-nitrobenzenesulfonyl chloride, involves the oxidation of di-o-nitrophenyl disulfide with chlorine gas in a mixture of concentrated hydrochloric and nitric acids. orgsyn.org This intermediate can then be hydrolyzed and reduced to form 2-aminobenzenesulfonic acid as described previously, or it can be used in other reactions requiring the sulfonyl chloride functionality.

| Starting Material | Reagent(s) | Product |

| 2-Aminobenzenesulfonic acid | Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) | 2-Aminobenzenesulfonyl chloride |

| Di-o-nitrophenyl disulfide | Chlorine, Hydrochloric acid, Nitric acid | o-Nitrobenzenesulfonyl chloride |

This table outlines the synthesis of sulfonyl chloride derivatives.

Diazotization and Subsequent Coupling Reactions of this compound

The diazotization of this compound is a cornerstone reaction, converting the primary aromatic amine into a highly reactive diazonium salt. This intermediate is then susceptible to coupling with a variety of electron-rich aromatic compounds to form vibrantly colored azo dyes. This two-step process is of immense industrial importance for the synthesis of a wide array of colorants. unb.ca

The general procedure involves treating an acidic aqueous solution of this compound with sodium nitrite (B80452) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt. The resulting diazonium salt is then immediately used in the subsequent coupling reaction without isolation due to its inherent instability. unb.ca

The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile, attacking an electron-rich coupling component such as a phenol (B47542) or an aromatic amine. The position of the azo bridge on the coupling component is directed by the activating group already present on the ring. For instance, hydroxyl and amino groups direct the incoming diazonium salt to the para position, unless it is already occupied, in which case ortho substitution occurs.

A variety of azo dyes have been synthesized using this methodology. For example, the coupling of diazotized this compound with 2-naphthol (B1666908) yields a distinctively colored dye. unb.ca The properties of the resulting azo dyes, such as their color, solubility, and fastness, are highly dependent on the chemical structure of both the diazonium salt and the coupling component. ontosight.ai The presence of the sulfonic acid group in the this compound moiety generally imparts good water solubility to the final dye molecule, which is a desirable property for textile dyeing applications. ontosight.aicymitquimica.com

However, the environmental impact of azo dyes is a growing concern, as some can be degraded under anaerobic conditions to form potentially harmful aromatic amines. wur.nl

Table 1: Examples of Azo Dyes Synthesized from this compound

| Coupling Component | Resulting Azo Dye Structure (Schematic) | Observed Color/Properties |

| 2-Naphthol | A purple product is formed. unb.ca | Used in textile dyeing. |

| m-Phenylenediamine | Complex azo dye structure. ontosight.ai | Likely used in the textile industry due to strong fabric affinity. ontosight.ai |

| Resorcinol | Complex azo dye structure. ontosight.ai | Water-soluble dye. ontosight.ai |

Condensation Reactions with Heterocyclic Systems for Novel Compounds

This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds through condensation reactions. These reactions leverage the reactivity of the amino group to form new carbon-nitrogen bonds, leading to the construction of diverse ring systems.

A notable example is the palladium-catalyzed synthesis of 2-aminobenzenesulfonic acids from benzothiazoles. In this process, the benzothiazole (B30560) ring is opened and subsequently transformed into the 2-aminobenzenesulfonic acid structure. tandfonline.com This transformation highlights the potential of using heterocyclic systems as synthons for substituted anilines.

Furthermore, condensation reactions involving this compound or its derivatives are employed in the direct construction of complex heterocyclic frameworks. For instance, the synthesis of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid involves condensation reactions as a key step. smolecule.com

In another innovative approach, orthanilic acid has been utilized in an iron-catalyzed denitrogenative annulation reaction between α-azido acetamides and cyclic ketones. This reaction proceeds through the formation of an α,β-unsaturated γ-lactam, ultimately yielding 5,6-dihydro-1H-indol-2(4H)-ones, a class of nitrogen-containing heterocyclic compounds. ebi.ac.uk This demonstrates the role of this compound in facilitating complex cyclization cascades.

The synthesis of biologically active benzothiazole derivatives often starts from substituted anilines, including those with sulfonic acid groups. The condensation of 2-aminothiophenols with various electrophiles is a common strategy to build the benzothiazole core. organic-chemistry.orgnih.gov While not a direct condensation of this compound, the synthesis of this precursor from benzothiazole derivatives underscores the close synthetic relationship between these compound classes. chemicalbook.com

Table 2: Synthesis of Heterocyclic Compounds from this compound and its Derivatives

| Reaction Type | Reactants | Resulting Heterocyclic System |

| Palladium-Catalyzed Ring Opening/Formation | Benzothiazoles, Chloramine-B | 2-Aminobenzenesulfonic acids |

| Condensation | 4-Aminobenzenesulfonic acid, Methylated benzothiazoles | 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid |

| Iron-Catalyzed Denitrogenative Annulation | α-Azido acetamides, Cyclic ketones | 5,6-Dihydro-1H-indol-2(4H)-ones |

Reactivity Studies of the Amino and Sulfonate Moieties within this compound

The chemical behavior of this compound is dictated by the interplay of the amino (-NH₂) and sulfonic acid (-SO₃H) groups. Their ortho-positioning on the benzene (B151609) ring influences their individual and collective reactivity.

The amino group is nucleophilic and moderately basic, readily participating in reactions typical of primary aromatic amines, such as diazotization, acylation, and condensation with carbonyl compounds. hmdb.ca Its reactivity can be modulated by the electron-withdrawing nature of the sulfonic acid group.

The sulfonic acid group is strongly acidic and highly polar, rendering the molecule water-soluble. cymitquimica.com It is generally a poor leaving group in nucleophilic aromatic substitution reactions. However, its presence activates the aromatic ring towards certain electrophilic substitutions and influences the regioselectivity of these reactions. The sulfonic acid group can be involved in reactions such as sulfonation and the formation of sulfonate esters or sulfonamides under specific conditions. smolecule.com

The relative reactivity of the amino and sulfonate groups is a key consideration in synthetic design. For instance, in the synthesis of 2-aminobenzenesulfonic acid from benzothiazole, the reaction proceeds via the formation of 2-aminothiophenol (B119425) as an intermediate, indicating initial reactions at the sulfur atom of the heterocyclic ring. tandfonline.com

The compound's zwitterionic nature, with the acidic sulfonic acid and basic amino group, also plays a role in its physical properties and reactivity. This internal salt formation can influence its solubility and crystal structure.

While direct comparative reactivity studies on the ortho-isomer are not extensively detailed in the provided context, the principles of electronic effects in substituted benzenes suggest that the strongly electron-withdrawing sulfonic acid group would decrease the basicity and nucleophilicity of the ortho-amino group compared to aniline. Conversely, the amino group, being an activating group, would influence the ease of electrophilic attack on the aromatic ring, although this is counteracted by the deactivating effect of the sulfonate group.

Application As a Chemical Building Block in Advanced Material and Organic Synthesis

Role in Azo Dye Synthesis Research

The synthesis of azo dyes represents a major application of aromatic amines, and 2-aminobenzenesulfonate is a key precursor in this area. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings and constitute the largest and most significant group of synthetic colorants. pbworks.com

The synthesis of an azo dye using this compound proceeds through a well-established two-step mechanism: diazotization followed by azo coupling. pbworks.comunb.ca

Diazotization : The process begins with the conversion of the primary aromatic amine group of this compound into a diazonium salt. This reaction is typically performed in a cold, acidic solution (e.g., hydrochloric acid) with the addition of sodium nitrite (B80452). pbworks.comunb.ca The low temperature, generally between 0 and 5 °C, is crucial because diazonium salts are unstable and can decompose at higher temperatures. nih.govnih.gov The nitrous acid, generated in situ from the sodium nitrite and the strong acid, reacts with the amino group to form the highly reactive diazonium ion, which is a potent electrophile. pbworks.com

Azo Coupling : The resulting diazonium salt is immediately used in the next step without isolation. chegg.com It is reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine (e.g., 2-naphthol). unb.canih.gov This reaction is an electrophilic aromatic substitution, where the electron-deficient diazonium ion attacks the electron-rich ring of the coupling component. nih.gov The activating group on the coupling component (e.g., hydroxyl or amino group) directs the diazonium ion predominantly to the para position, or to the ortho position if the para position is already occupied. nih.gov The final product is a brightly colored azo dye, with the extended system of conjugated double bonds acting as a chromophore.

The yield and purity of azo dyes derived from this compound are highly dependent on the careful control of several reaction parameters. Research focuses on optimizing these conditions to maximize product formation and minimize side reactions. Key parameters include temperature, pH, and the rate of reagent addition. pbworks.comjournalijar.com Maintaining a low temperature (0–5 °C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. nih.gov The coupling reaction's pH is also vital; phenols couple under mildly alkaline conditions, while amines couple under mildly acidic conditions. After the coupling is complete, the reaction mixture is sometimes heated to ensure the dissolution of the product, followed by cooling and the addition of a salt like sodium chloride (NaCl) to precipitate the dye from the solution, a process known as "salting out". pbworks.com

The table below summarizes the influence of key reaction parameters on the synthesis of azo dyes from this compound.

| Parameter | Condition | Rationale / Effect on Yield |

| Temperature | 0–5 °C | Prevents decomposition of the unstable diazonium salt, maximizing its availability for the coupling reaction. Higher temperatures lead to lower yields. nih.gov |

| pH (Diazotization) | Strongly Acidic (e.g., HCl) | Ensures the formation of nitrous acid from sodium nitrite and stabilizes the resulting diazonium salt. |

| pH (Coupling) | Mildly Alkaline (for phenols) or Mildly Acidic (for amines) | Optimizes the nucleophilicity of the coupling component while maintaining a sufficient concentration of the diazonium ion. Incorrect pH can halt the reaction or lead to byproducts. |

| Reagent Addition | Slow, dropwise addition of sodium nitrite | Controls the rate of the exothermic diazotization reaction, preventing temperature spikes and localized high concentrations of nitrous acid that could lead to side reactions. pbworks.com |

| Post-Coupling Treatment | Heating, followed by cooling and addition of NaCl | Increases the solubility of the crude product for purification, and subsequent "salting out" enhances the precipitation and recovery of the final dye, improving the isolated yield. pbworks.com |

Precursor for Sulfonamide Compounds

This compound derivatives are fundamental starting materials for the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry. The synthesis typically involves the conversion of the sulfonic acid group into a more reactive sulfonyl chloride, which can then react with amines to form the sulfonamide linkage.

The most common and effective method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.com Therefore, a derivative like 2-aminobenzenesulfonyl chloride is a key intermediate. This intermediate can be synthesized from this compound, although the process requires protection of the amino group to prevent undesired side reactions.

Once 2-aminobenzenesulfonyl chloride (with a protected amino group) is obtained, it serves as a versatile electrophile. The standard synthesis methodology involves its reaction with a wide variety of amines in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid generated during the reaction. cbijournal.com This method is widely used due to its efficiency and broad applicability.

Modern synthetic explorations have sought to improve upon this classic method. For instance, microwave-assisted synthesis has been shown to produce sulfonamides in high yields directly from sulfonic acids or their salts, proceeding through an in situ generated sulfonyl chloride intermediate. organic-chemistry.org Other methodologies employ different activating agents, such as cyanuric chloride, to facilitate the reaction between sulfonate salts and amines under mild, room-temperature conditions. organic-chemistry.org

The successful synthesis of sulfonamides from this compound derivatives is governed by several critical reaction parameters that can significantly influence the yield, purity, and even the type of product formed. The choice of base, solvent, temperature, and catalyst are all crucial factors.

The base is essential for scavenging the acid byproduct. While organic bases like pyridine are common, inorganic bases such as sodium hydride and potassium carbonate have also been employed, often depending on the specific substrates and solvent system. cbijournal.comjsynthchem.com The solvent plays a role in reactant solubility and reaction kinetics, with common choices including dichloromethane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). cbijournal.com The nucleophilicity of the amine is another key factor; primary amines are generally highly reactive, whereas secondary amines exhibit lower reactivity. cbijournal.com In some cases, catalysts are used to improve reaction efficiency. For example, a copper nanocatalyst in polyethylene glycol (PEG) has been used to synthesize sulfonamides from sulfonyl chlorides and aromatic amines with high efficiency at elevated temperatures. jsynthchem.com

The following table details the impact of various reaction parameters on the synthesis of sulfonamides.

| Parameter | Options | Influence on Reaction Outcome and Yield |

| Base | Pyridine, Triethylamine, Sodium Hydride, K₂CO₃ | Neutralizes HCl byproduct. Choice of base can affect reaction rate and compatibility with other functional groups. Pyridine often serves as both base and catalyst. cbijournal.com |

| Solvent | Dichloromethane, THF, DMF, PEG | Affects solubility of reactants and can influence reaction rates. Greener solvents like PEG are being explored. cbijournal.comjsynthchem.com |

| Temperature | 0 °C to 80 °C or higher | Lower temperatures (0–25 °C) are often used for reactive amines to control the reaction. cbijournal.com Higher temperatures may be required for less reactive substrates or when using certain catalytic systems. jsynthchem.com |

| Reactant Nucleophilicity | Primary Amines > Secondary Amines | Highly nucleophilic primary amines react readily, often in quantitative yields. Sterically hindered or less nucleophilic amines may require harsher conditions or longer reaction times. cbijournal.com |

| Catalyst | None, Copper Nanoparticles, etc. | While many reactions proceed without a catalyst, specific catalysts can enable the reaction under milder conditions or with challenging substrates, leading to higher yields. jsynthchem.com |

Monomer in Advanced Polymer and Copolymer Chemistry

While not a conventional monomer in its native form, this compound and its derivatives are valuable precursors for creating specialized monomers used in the synthesis of advanced polymers. By chemically modifying its structure to include a polymerizable group, such as a vinyl or acrylamide moiety, this compound can be transformed into a bifunctional monomer. nih.gov Such monomers contain both a polymerizable site and a functional sulfonate group, enabling the creation of polymers with tailored properties.

These specialized monomers are used to produce complex polymeric structures. For example, anilinium vinyl-sulfonate monomers have been studied for their potential in creating self-assembling graft copolymers and core-shell systems. nih.gov In these systems, the different polymerizable sites (e.g., the vinyl group and the anilinium group) can be polymerized using distinct mechanisms, allowing for controlled architectural design. nih.gov

Furthermore, the sulfonate group plays a crucial role in the final properties of the polymer. It can act as a dopant for conductive polymers like polyaniline, enhancing their electrical properties. nih.gov The incorporation of sulfonate or sulfonamide groups can also improve hydrolytic stability and introduce hydrogen bonding sites, which can significantly alter the mechanical properties of the resulting polymer network. nih.gov Research into multifunctional vinyl sulfonates and vinyl sulfonamides for use in thiol-Michael crosslinking polymerizations has demonstrated their ability to form stable polymer networks with a broad range of mechanical behaviors. nih.gov

Biocatalytic Polymerization Approaches for Sulfonated Polyanilines

Biocatalytic methods offer a green and sustainable alternative to conventional chemical synthesis of polymers. Enzymes such as laccase and peroxidase have been explored for the polymerization of aniline (B41778) and its derivatives. The enzymatic synthesis of sulfonated polyanilines can be achieved through the oxidation of aminobenzenesulfonic acids.

Research has demonstrated the use of laccase from Trametes versicolor to catalyze the oxidation of 3-aminobenzenesulfonic acid, leading to the formation of sulfonated polyaniline nih.gov. This enzymatic reaction is typically carried out in an aqueous buffer solution at or near room temperature. The polymerization process can be monitored using UV-Vis spectroscopy, where the appearance of characteristic absorption bands indicates the formation of the polymer nih.gov. While this specific example uses the meta-isomer, the principle of enzymatic oxidation is applicable to this compound.

A significant advantage of biocatalytic polymerization is the potential for milder reaction conditions and reduced environmental impact compared to chemical methods that often employ harsh oxidants and acidic conditions. The properties of the enzymatically synthesized sulfonated polyaniline can be influenced by factors such as pH, enzyme concentration, and the presence of mediators. Spectroscopic and electrochemical techniques are crucial for characterizing the structure and properties of the resulting polymer.

| Enzyme | Monomer | Key Findings | Reference |

| Laccase (Trametes versicolor) | 3-Aminobenzenesulfonic acid | Successful synthesis of sulfonated polyaniline under environmentally friendly conditions. Formation of 3,3'-bis(sulfonated) azobenzene as a byproduct. | nih.gov |

| Horseradish Peroxidase | 2,5-Diaminobenzenesulfonic acid | Enzymatic synthesis of a novel water-soluble polyaniline derivative. | scilit.com |

Simultaneous Molecular-Layer Assembly and Copolymerization Techniques

The layer-by-layer (LbL) self-assembly technique is a versatile method for constructing multilayer thin films with well-defined molecular architectures nih.gov. This technique involves the sequential deposition of positively and negatively charged species onto a substrate, driven by electrostatic interactions. The LbL method can be adapted to create composite films containing sulfonated polyanilines.

In this approach, a substrate is alternately dipped into solutions containing a polycation and a polyanion. For instance, a composite polyelectrolyte membrane can be fabricated by the LbL self-assembly of a cationic polymer like polyethyleneimine (PEI) and an anionic sulfonated polymer such as poly(4-styrene sulfonic acid-co-maleic acid) (PSSMA) x-mol.net. While this example does not use a sulfonated polyaniline derived from this compound, the principle can be extended to such systems.

The growth of the multilayer film can be monitored by techniques like UV-Vis spectroscopy, which shows a progressive increase in absorbance with the number of deposited layers. The surface morphology and thickness of the resulting films can be characterized by atomic force microscopy (AFM) and scanning electron microscopy (SEM). This technique allows for precise control over the film thickness and composition at the nanoscale, enabling the fabrication of functional materials for applications in sensors, electronic devices, and membranes.

| Polycation | Polyanion | Substrate | Key Features of Assembly | Reference |

| Polyethyleneimine (PEI) | Poly(4-styrene sulfonic acid-co-maleic acid) (PSSMA) | Modified polyacrylonitrile (mPAN) | Formation of a composite polyelectrolyte membrane with a smooth surface and improved hydrophilicity. | x-mol.net |

Ligand in Coordination Chemistry and Metal Complexation

Synthesis and Structural Characterization of Metal-2-Aminobenzenesulfonate Complexes

This compound possesses two potential coordination sites: the amino group (-NH₂) and the sulfonate group (-SO₃⁻). This allows it to act as a ligand, forming coordination complexes with various metal ions. The synthesis of these complexes typically involves the reaction of a metal salt with 2-aminobenzenesulfonic acid or its salt in a suitable solvent.

The characterization of the resulting metal complexes is crucial to determine their structure and properties. Elemental analysis provides the empirical formula of the complex. Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy are used to identify the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the amino and sulfonate groups. X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles, and reveals the coordination geometry around the metal center.

For instance, studies on related aminobenzoate complexes, such as bis[(2-amino benzamide)(benzoate)]copper(II) and cobalt(II), have shown distorted octahedral geometries where the ligand coordinates to the metal ion researchgate.net. While not directly involving this compound, this illustrates the type of structural analysis performed on such complexes.

| Metal Ion | Ligand | Coordination Geometry | Characterization Techniques | Reference |

| Copper(II) | 2-Amino benzamide and Benzoate (B1203000) | Distorted Octahedral | X-ray Crystallography, FTIR | researchgate.net |

| Cobalt(II) | 2-Amino benzamide and Benzoate | Distorted Octahedral | X-ray Crystallography, FTIR | researchgate.net |

Analysis of Coordination Modes of Aminobenzenesulfonate Ligands with Metal Centers

The this compound ligand can coordinate to metal centers in several ways, acting as a monodentate, bidentate, or bridging ligand. The specific coordination mode depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

In a monodentate coordination mode, either the nitrogen atom of the amino group or one of the oxygen atoms of the sulfonate group binds to the metal center. In a bidentate mode, both the amino and sulfonate groups can chelate to the same metal ion, forming a stable ring structure. As a bridging ligand, the sulfonate group can coordinate to two different metal ions, leading to the formation of polynuclear complexes or coordination polymers.

| Ligand | Metal Ion | Observed Coordination Mode | Structural Feature | Reference |

| 3-Aminobenzenesulfonate | Lead(II) | Tetradentate, bridging | Each ligand bridges three Pb(II) ions, leading to a layered structure. | researchgate.net |

Surfactant and Interface Chemistry Applications

The amphiphilic nature of this compound, arising from the presence of a hydrophilic sulfonate group and a more hydrophobic aminobenzene moiety, suggests its potential as a surfactant. Surfactants are molecules that can adsorb at interfaces, such as the air-water or oil-water interface, and lower the surface or interfacial tension.

While specific studies on the surfactant properties of this compound are not extensively detailed in the provided search results, research on the closely related p-aminobenzenesulfonate (sulfanilate) provides significant insights into the role of the aminobenzenesulfonate structure in surfactant applications mdpi.compreprints.orgresearchgate.net. In these studies, sodium p-aminobenzenesulfonate is used as a connecting group in the synthesis of zwitterionic gemini surfactants.

| Surfactant Type | Key Component | Property Measured | Finding | Reference |

| Zwitterionic Gemini Surfactant | Sodium p-aminobenzenesulfonate as a connecting group | Critical Micelle Concentration (CMC) | 0.91 mmol/L | mdpi.compreprints.org |

| Zwitterionic Gemini Surfactant | Sodium p-aminobenzenesulfonate as a connecting group | Minimum Surface Tension (γcmc) | 28.82 mN/m | mdpi.compreprints.org |

| Cationic Surfactant (for comparison) | N,N-dimethyl-N-(oxiran-2-ylmethyl)dodecan-1-aminium | Critical Micelle Concentration (CMC) | 1.44 mmol/L | mdpi.compreprints.org |

Design and Synthesis of Aminobenzenesulfonate-Based Zwitterionic Gemini Surfactants

Researchers have utilized sodium p-aminobenzenesulfonate as a key connecting group to synthesize novel zwitterionic Gemini surfactants. researchgate.netmdpi.compreprints.org Gemini surfactants are characterized by a molecular structure containing two hydrophobic tails and two hydrophilic head groups linked by a spacer. nih.gov This configuration often leads to superior properties compared to conventional single-chain surfactants, such as lower critical micelle concentration (CMC) and greater efficiency in reducing surface and interfacial tension. nih.gov

In a specific synthetic approach, sodium p-aminobenzenesulfonate acts as the spacer to link two cationic surfactant units, resulting in a zwitterionic Gemini surfactant. researchgate.netpreprints.org The synthesis of the zwitterionic Gemini surfactant sodium 4-[bis(3-(dodecyldimethylamino)-2-hydroxypropyl)amino]benzenesulfonate (DDBS) was achieved using N,N-dimethyldodecylamine, epichlorohydrin, and sodium sulfanilate as the primary starting materials. preprints.org The process involves a quaternization reaction followed by an epoxy basic ring-opening reaction. preprints.org

For comparison, a related cationic monomeric surfactant, N,N-dimethyl-N-(oxiran-2-ylmethyl)dodecan-1-aminium (DDPA), was also synthesized. researchgate.netmdpi.compreprints.org The synthesis of DDBS specifically involves dissolving the pre-synthesized DDPA and 4-Amino-benzenesulfonic acid monosodium salt in deionized water and isopropanol. The mixture is then heated to 90°C and stirred for 6 hours to ensure the reaction is complete. preprints.org The structural integrity of the synthesized surfactants was confirmed using analytical techniques such as NMR and IR spectroscopy. preprints.org The unique structural features of the Gemini surfactant DDBS, with the aminobenzenesulfonate group as a linker, are credited with its enhanced performance characteristics. mdpi.com

Evaluation of Interfacial Activity and Performance in Enhanced Oil Recovery

The performance of the aminobenzenesulfonate-based zwitterionic Gemini surfactant (DDBS) has been extensively evaluated, particularly for its application in enhanced oil recovery (EOR). mdpi.compreprints.org EOR techniques are critical for maximizing crude oil extraction from reservoirs. mdpi.com Surfactants play a key role by reducing the interfacial tension (IFT) between oil and water, which helps to displace trapped oil. researchgate.net

Experimental results demonstrate that DDBS exhibits superior interfacial activity compared to its monomeric counterpart, DDPA. mdpi.comresearchgate.net While both surfactants effectively reduce the oil-water IFT, the Gemini surfactant DDBS achieves this at a significantly lower concentration. researchgate.net For instance, DDBS can achieve the minimum interfacial tension at a concentration of 2 x 10⁻³ mol/L, whereas DDPA requires a much higher concentration of 3 x 10⁻² mol/L to achieve a similar effect. researchgate.net This indicates a substantial improvement in interfacial activity and represents a reduction in the economic costs of application. researchgate.net

Core flooding experiments, which simulate the conditions of an oilfield, have further confirmed the effectiveness of DDBS. mdpi.comnih.gov In these tests, DDBS demonstrated the ability to achieve the same enhanced oil recovery effect at a concentration that is 1/15th of that required for DDPA. mdpi.comresearchgate.netnih.gov Compared to a standard water flood, the DDBS solution increased the oil recovery rate by 7.9%. mdpi.comresearchgate.net

Interactive Data Table: Comparison of Surfactant Performance

| Surfactant | Type | Concentration for Min. IFT (mol/L) | Min. IFT (mN/m) | Incremental Oil Recovery (%) |

| DDBS | Zwitterionic Gemini | 2.0 x 10⁻³ | 0.5122 | 7.9 |

| DDPA | Cationic Monomeric | 3.0 x 10⁻² | 0.5128 | 8.5 |

| DDBS/SDS | Mixed System | - | 0.0301 | - |

Environmental Biotransformation and Biodegradation Research of 2 Aminobenzenesulfonate

Microbial Degradation Pathways and Mechanisms

The microbial breakdown of 2-aminobenzenesulfonate, a xenobiotic compound, has been a subject of significant research, focusing on its fate in the environment. Studies have revealed that its degradation is primarily an aerobic process, with specific bacterial strains and consortia playing a crucial role.

Aerobic Biodegradation by Bacterial Strains and Consortia

The aerobic biodegradation of this compound is carried out by various bacterial strains and consortia. These microorganisms utilize the compound as a source of carbon, nitrogen, and sulfur. Research has shown that inocula from environments historically contaminated with sulfonated aromatic amines are more effective in degrading this compound. nih.govresearchgate.net

A bacterial consortium comprising Acinetobacter and Flavobacterium species demonstrated the ability to degrade 1,000 mg/l of this compound within 40 hours. cabidigitallibrary.orgresearchgate.net Similarly, a novel bacterial consortium of five strains—Proteus mirabilis, Bacillus anthracis, Enterobacter hormaechei, Pseudomonas aeruginosa, and Serratia rubidaea—has been utilized for the aerobic decomposition of this compound. nih.gov In bioreactor experiments, maximum degradation rates of 1.6-1.8 g/l per day for this compound were observed. nih.govresearchgate.net The complete mineralization of the compound is evidenced by oxygen uptake, carbon dioxide production, and a high degree of chemical oxygen demand (COD) removal. nih.govresearchgate.net

| Bacterial Strain/Consortium | Degradation Capability | Reference |

| Acinetobacter and Flavobacterium consortium | Degraded 1,000 mg/l of this compound within 40 hours. | cabidigitallibrary.orgresearchgate.net |

| Proteus mirabilis, Bacillus anthracis, Enterobacter hormaechei, Pseudomonas aeruginosa, and Serratia rubidaea consortium | Utilized for aerobic decomposition of this compound. | nih.gov |

| Bioaugmented enrichment culture | Maximum degradation rate of 1.6-1.8 g/l per day in an aerobic bioreactor. | nih.govresearchgate.net |

Anaerobic Degradation Characteristics of this compound

In contrast to its aerobic breakdown, this compound is generally resistant to degradation under anaerobic conditions. nih.govresearchgate.net While anaerobic bacteria can reduce the nitro and azo groups of some aromatic compounds to form aromatic amines, the further metabolism of these amines, including this compound, is often limited in the absence of oxygen. oup.com Studies have shown that out of ten sulfonated aromatic amines tested, only the 2- and 4-isomers of aminobenzenesulfonic acid were degraded, and this degradation occurred exclusively under aerobic conditions. nih.govresearchgate.net

Identification and Characterization of Specific Microbial Species Involved (e.g., Alcaligenes sp. O-1, Acinetobacter, Flavobacterium)

Specific microbial species have been identified as key players in the degradation of this compound. Alcaligenes sp. O-1 is a well-studied bacterium that can utilize this compound as its sole source of carbon and energy. nih.govresearchgate.net This strain initiates the degradation by converting the compound to 3-sulfocatechol. nih.gov

A bacterial consortium consisting of two strains identified as belonging to the genera Acinetobacter and Flavobacterium has also been shown to effectively mineralize this compound. researchgate.netscispace.com This consortium was developed from sludge from a wastewater treatment facility of a chemical industry that produces nitro and amino aromatics. researchgate.netscispace.com

| Microbial Species | Role in Degradation | Key Findings | Reference |

| Alcaligenes sp. O-1 | Utilizes this compound as sole carbon and energy source. | Initiates degradation via dioxygenation to 3-sulfocatechol. | nih.govuni-konstanz.de |

| Acinetobacter and Flavobacterium | Forms a consortium capable of mineralizing this compound. | Isolated from industrial wastewater sludge; can degrade high concentrations of the compound. | researchgate.netscispace.com |

Investigation of Plasmid-Encoded Degradation Genes and Operons (e.g., pSAH)

The genetic basis for the degradation of this compound has been investigated, particularly in Alcaligenes sp. O-1. The complete degradation pathway is encoded on a large 180-kb plasmid designated pSAH. uni-konstanz.denih.gov Sequencing of a 20-kb fragment of this plasmid revealed two main gene clusters, abs and scm, which are involved in the degradation process. uni-konstanz.denih.gov

The abs operon contains six genes that are co-transcribed and include the genes for the two subunits of the this compound dioxygenase system. uni-konstanz.denih.gov This cluster also contains genes believed to be responsible for the transport of this compound into the bacterial cell. uni-konstanz.denih.gov The scm cluster, containing seven genes, is involved in the subsequent steps of the sulfocatechol meta-pathway. uni-konstanz.denih.gov Interestingly, the gene for the reductase component of the dioxygenase system is not located in the abs cluster but was identified within the scm cluster, illustrating a case of split operons. uni-konstanz.denih.gov

Enzymology of this compound Catabolism

Characterization of this compound Dioxygenase Systems

The initial and crucial step in the aerobic degradation of this compound is catalyzed by a multicomponent enzyme system known as this compound 2,3-dioxygenase (deaminating) (ABSDOS). d-nb.infonih.gov This enzyme system has been extensively studied in Alcaligenes sp. O-1. d-nb.infonih.gov

The ABSDOS is a soluble enzyme system encoded on the pSAH plasmid. d-nb.infonih.gov It consists of two main components: a flavin-dependent reductase and an iron-dependent oxygenase. d-nb.infonih.gov The oxygenase component has been purified and characterized as having an α2β2 subunit structure with molecular masses of approximately 134 kDa for the native enzyme, 45 kDa for the α subunit, and 16 kDa for the β subunit. d-nb.infonih.gov This oxygenase component contains a [2Fe-2S] Rieske center in each α subunit and an additional iron-binding site. d-nb.infonih.gov

The ABSDOS catalyzes the dioxygenation of this compound, leading to the formation of 3-sulfocatechol and the release of ammonia (B1221849). nih.gov This reaction involves the incorporation of both atoms of molecular oxygen into the aromatic ring. The enzyme system exhibits activity towards other sulfonated compounds but not towards carboxylated aromatic or aliphatic sulfonated compounds. d-nb.infonih.gov

| Enzyme System | Components | Function | Substrate Specificity | Reference |

| This compound 2,3-dioxygenase (ABSDOS) | Reductase (flavin-dependent), Oxygenase (iron-dependent, α2β2 structure) | Catalyzes the initial dioxygenation of this compound to 3-sulfocatechol with the release of ammonia. | Oxygenates nine sulfonated aromatic compounds, including benzenesulfonate (B1194179) and 4-toluenesulfonate. No activity on carboxylated aromatic or aliphatic sulfonated compounds. | d-nb.infonih.gov |

Elucidation of Ring-Cleavage Pathways, including the Meta-Pathway

The aerobic biodegradation of this compound (also known as orthanilate) in various microorganisms proceeds through the formation of a catechol intermediate, which is then susceptible to aromatic ring cleavage. A key intermediate identified in the degradation pathway by organisms such as Alcaligenes sp. strain O-1 is 3-sulphocatechol. nih.gov This intermediate is subsequently funneled into a meta-cleavage pathway.

The pivotal enzyme in this process is 3-sulphocatechol 2,3-dioxygenase, an extradiol dioxygenase that catalyzes the cleavage of the aromatic ring of 3-sulphocatechol. nih.govresearchgate.net The reaction involves the incorporation of molecular oxygen, leading to the opening of the ring between the hydroxylated carbons. This enzymatic step is crucial as it transforms the stable aromatic structure into a linear, more readily degradable aliphatic molecule. nih.gov The product of this meta-cleavage is an unstable intermediate, 2-hydroxy-6-sulfonomuconic acid semialdehyde, which then undergoes spontaneous desulfonation to yield 2-hydroxymuconic acid. nih.govoup.com The formation of 2-hydroxymuconic acid confirms the operation of a meta-cleavage pathway, as this compound is a hallmark intermediate of such degradative routes. d-nb.info

The pathway in Alcaligenes sp. strain O-1 demonstrates a sequence where initial oxygenation and deamination lead to 3-sulphocatechol, which is then cleaved via the meta-pathway. nih.govoup.com This is distinct from other aromatic degradation pathways where desulfonation might precede ring cleavage. The enzymes involved, such as the this compound 2,3-dioxygenase system and 3-sulfocatechol 2,3-dioxygenase, are often encoded on plasmids, facilitating their transfer between bacterial species. oup.comd-nb.info

Mechanisms of Desulfonation and Sulfite (B76179) Release from this compound

The removal of the sulfonate group (desulfonation) from this compound is a critical step in its complete mineralization. In the degradation pathway observed in Alcaligenes sp. strain O-1, desulfonation occurs subsequent to the meta-cleavage of the aromatic ring. nih.govoup.com

The process is initiated by the enzyme 3-sulphocatechol 2,3-dioxygenase, which cleaves the ring of 3-sulphocatechol. nih.gov This cleavage results in the formation of an unstable ring-fission product, 2-hydroxy-6-sulfonomuconic acid semialdehyde. nih.gov This intermediate is chemically unstable and spontaneously hydrolyzes, leading to the release of the sulfonate group as sulfite (SO₃²⁻). nih.govoup.com This spontaneous, non-enzymatic release of sulfite is a consequence of the destabilization of the carbon-sulfur bond following the enzymatic ring opening. oup.com

General mechanisms for microbial desulfonation of aromatic compounds often involve oxygenases. oup.comd-nb.info These enzymes, typically dioxygenases, introduce oxygen atoms onto the aromatic ring, which destabilizes the C–SO₃⁻ bond and facilitates the departure of the sulfonate group as sulfite. oup.com While in some pathways, desulfonation is an initial step, the degradation of this compound by strain O-1 exemplifies a pathway where desulfonation is intrinsically linked to and follows ring cleavage. nih.govoup.com The sulfite released can then be oxidized to sulfate (B86663) by other cellular enzymes and either assimilated by the cell or excreted. oup.com

Biochemical Pathways of Deamination in this compound Degradation

Deamination, the removal of the amino group, is a primary and essential step in the catabolism of this compound by certain bacteria. In Alcaligenes sp. strain O-1, this reaction is catalyzed by a multicomponent enzyme system known as this compound 2,3-dioxygenase. nih.govd-nb.infokegg.jp This enzyme system is a member of the class IB ring-hydroxylating dioxygenases. d-nb.info

The stoichiometry of the reaction catalyzed by the purified enzyme from Alcaligenes sp. strain O-1 is as follows: 1 mol this compound + 1 mol NADH + 1 mol O₂ → 1 mol 3-sulphocatechol + 1 mol NH₃ + 1 mol NAD⁺. nih.gov

This initial deamination is significant because it precedes both ring cleavage and desulfonation in this particular pathway. nih.govethz.ch The ammonia released can be assimilated by the microorganism as a nitrogen source. The enzyme system has been shown to be plasmid-encoded in strain O-1, indicating the potential for horizontal gene transfer of this degradative capability. d-nb.info

Environmental Fate and Remediation Studies

Degradation Kinetics and Efficiency in Wastewater Treatment Systems

The degradation of this compound has been evaluated in various wastewater treatment scenarios, showing that it can be effectively removed under specific conditions. The efficiency of its removal is highly dependent on the presence of adapted microbial consortia. researchgate.net Degradation occurs primarily under aerobic conditions, with anaerobic degradation being limited. researchgate.netwur.nl

Studies using bioreactors have demonstrated high removal efficiencies. In a bioaugmented aerobic bioreactor, the maximum degradation rate for this compound was observed to be between 1.6 and 1.8 g L⁻¹ d⁻¹ at hydraulic retention times (HRT) of 2.8 to 3.3 hours. researchgate.net Another study using a bacterial consortium reported that an initial concentration of 400 mg/L of this compound was completely degraded within approximately 21 hours. walshmedicalmedia.com The mineralization of the compound in these systems is confirmed by high levels of Chemical Oxygen Demand (COD) removal and the recovery of the sulfonate group as sulfate. researchgate.netfrontiersin.org

Degradation Kinetics of this compound

| System | Initial Concentration | Degradation Rate / Time | COD Removal Efficiency | Reference |

|---|---|---|---|---|

| Aerobic Bioreactor (Bioaugmented) | Not specified | 1.6-1.8 g L-1 d-1 | High | researchgate.net |

| Bacterial Consortium (Batch) | 400 mg L-1 | Complete in ~21 hours | Not specified | walshmedicalmedia.com |

| Microbial Fuel Cell (Anaerobic) | 11,600 mg L-1 (as initial COD) | Degradation of parent compound observed | ~58% in 6 days | frontiersin.org |

| Rhizosphere of P. australis | 0.10 μg L-1 | 97.20% removal in 96 hours | Not specified | iwaponline.com |

Bioreactor Performance and Optimization for this compound Removal

Bioreactors are a key technology for the treatment of industrial effluents containing this compound. The performance of these systems relies on establishing and maintaining a microbial population capable of degrading the compound. researchgate.net Both aerobic and sequential anaerobic/aerobic bioreactor configurations have been successfully employed. researchgate.netwur.nl

In continuous-flow aerobic bioreactors, bioaugmentation with specialized enrichment cultures has proven effective for stable and efficient removal of this compound from synthetic wastewater. researchgate.net High removal efficiencies were achieved even at low hydraulic retention times (as low as 2.8 hours), indicating a robust and rapid degradation process by the adapted biomass. researchgate.net Optimization of bioreactor performance involves managing operational parameters to maintain the health and activity of the specialized biomass and to prevent washout. wur.nlnih.gov

Microbial electrolysis cells (MECs) and microbial fuel cells (MFCs) have also been explored for treating wastewater containing derivatives or precursors of this compound. For instance, in an MFC treating an azo dye that degrades to this compound, a chemical oxygen demand (COD) removal of 58% was achieved, demonstrating the potential of bioelectrochemical systems. frontiersin.org Similarly, MECs have been shown to mineralize related compounds like benzothiazole (B30560), where 2-aminobenzenesulfonic acid is an intermediate, achieving around 85% COD removal. alljournals.cn These systems offer the dual benefit of wastewater treatment and potential energy recovery.

Microbial Utilization of this compound as a Sulfur Source

Several bacterial strains have the ability to utilize this compound and other aromatic sulfonates not as a primary carbon and energy source, but as a sole source of sulfur for growth. oup.comd-nb.infonih.gov This metabolic capability is particularly relevant in sulfur-limited environments. When preferred sulfur sources like inorganic sulfate are scarce, some bacteria can induce specific enzymes to cleave the sulfonate group from aromatic compounds to acquire sulfur. oup.com

Bacteria such as Pseudomonas sp. and Arthrobacter sp. have been isolated that can grow on a carbon source like glucose while using this compound to fulfill their sulfur requirement. d-nb.infonih.gov In this process, the bacterium desulfonates the molecule to release sulfite, which is then assimilated into sulfur-containing biomolecules like cysteine and methionine. oup.com The desulfonation is typically catalyzed by monooxygenase enzymes, which hydroxylate the aromatic ring, leading to the release of the sulfonate group. wur.nlnih.gov

The growth yields for bacteria utilizing aromatic sulfonates as a sulfur source are significant, with reports of approximately 4 kg of protein produced per mole of sulfur assimilated. nih.gov This demonstrates an efficient metabolic strategy for survival in environments where sulfonated aromatic compounds are present but other sulfur sources are depleted.

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Aminobenzenesulfonate Research

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental tool in the analysis of 2-aminobenzenesulfonate, enabling its separation and quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. tcichemicals.comvwr.comfishersci.catcichemicals.com Suppliers of 2-aminobenzenesulfonic acid often provide purity levels determined by HPLC, with some products reaching over 99.0% purity. tcichemicals.comvwr.comtcichemicals.com The method is also invaluable for analyzing degradation products, particularly in studies involving azo dyes, where this compound can be a breakdown product. researchgate.netresearchgate.net

A common approach involves using a reversed-phase C18 column. rsc.orggoogle.com For instance, a method developed for the separation of aniline (B41778) and its sulphonic acid derivatives, including orthanilic acid, utilized a Spherisorb 10 ODS column with an eluent containing acetonitrile (B52724) and a tetrabutylammonium (B224687) hydrogen sulphate (TBAHS) ion-pairing agent at a pH of 5.5. rsc.org The detection is typically carried out using a UV detector. rsc.orgresearchgate.net In some applications, a diode array detector is used for simultaneous monitoring at multiple wavelengths. chrom-china.com

The versatility of HPLC allows for the analysis of this compound in various contexts, from its use as an internal standard in the analysis of other compounds to the monitoring of its formation during the degradation of more complex molecules. researchgate.netgoogle.com For example, HPLC analysis has confirmed that 4-aminobenzenesulfonic acid is a degradation product of the azo dye methyl orange. researchgate.net

Table 1: HPLC Methods for this compound Analysis

| Application | Column | Mobile Phase | Detection | Reference |

| Purity Assessment | C18 | Acetonitrile/water | UV at 254 nm | |

| Separation of Aniline & Derivatives | Spherisorb 10 ODS | 5% Acetonitrile, 0.05 M Na2HPO4, 0.005 M TBAHS, pH 5.5 | UV | rsc.org |

| Analysis of Biodegradation | Reversed-phase | 100 mM potassium phosphate (B84403) buffer, pH 7.0 | UV at 220 nm | researchgate.net |

| Analysis of Dye Degradation | Not specified | Not specified | UV-HPLC | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile metabolites of this compound formed during biodegradation processes. researchgate.net Although this compound itself is not typically analyzed directly by GC-MS due to its low volatility, its degradation products can be identified. researchgate.netscispace.com

In studies of azo dye degradation, GC-MS has been instrumental in identifying various aromatic amines that are intermediates in the breakdown pathway. researchgate.netresearchgate.net For example, in the degradation of certain dyes, intermediates such as 1,4-diaminobenzene and 2,5-diaminobenzenesulfonic acid have been identified using this technique. researchgate.net The identification of such metabolites is crucial for understanding the complete biodegradation pathway and assessing the potential toxicity of the intermediates. researchgate.net The analysis often involves trimethylsilylation of the metabolites to increase their volatility for GC-MS analysis. scispace.com

Table 2: Identified Metabolites in Biodegradation Studies using GC-MS

| Original Compound | Identified Metabolite | Analytical Technique | Reference |

| Azo Dyes | N,N-dimethylbenzyl-1,4-diamine | GC-MS | researchgate.net |

| Azo Dyes | 1,4-diaminobenzene | GC-MS | researchgate.net |

| Azo Dyes | 2,5-diaminobenzenesulfonic acid | GC-MS | researchgate.net |

| Acid Blue 113 Dye | sodium-4-aminobenzene sulfonate | GC-MS | researchgate.net |

Spectroscopic Approaches for Structural Elucidation and Reaction Monitoring

Spectroscopic methods provide detailed information about the molecular structure of this compound and are essential for monitoring its transformations in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a primary tool for the structural elucidation of this compound and for studying its behavior in different chemical environments. bmrb.ionih.govnih.gov ¹H NMR spectra of orthanilic acid show aromatic protons typically appearing in the δ 7.2–8.1 ppm range.

NMR has been extensively used in mechanistic studies, for instance, to investigate the folding induction ability of orthanilic acid when incorporated into peptide sequences. rsc.orgresearchgate.netrsc.org These studies have shown that orthanilic acid can promote the formation of folded conformations in peptides, a finding supported by both solid-state and solution-state NMR analyses. rsc.orgresearchgate.net Variable-temperature NMR studies have also been employed to understand the stability of hydrogen bonds in these peptide structures. researchgate.netrsc.org Furthermore, ¹³C NMR studies have been crucial in determining the zwitterionic structure of aminosulfonic acids, including p-aminobenzenesulfonic acid, in solvents like dimethyl sulfoxide. scribd.com

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation patterns of this compound and its derivatives. nih.govnih.gov Electrospray ionization (ESI) is a common soft ionization technique used for analyzing such polar compounds, often coupled with a mass analyzer like an ion trap (IT-MS) or a triple quadrupole. arkat-usa.org

ESI-MS is particularly useful for identifying intermediates in chemical reactions. For example, in the synthesis of bioisosteric 5-sulfa-rutaecarpine derivatives starting from orthanilic acid, ESI-MS was used to analyze the reaction products. arkat-usa.org The technique allows for the detection of molecular ions, such as [M+H]⁺, which confirms the molecular weight of the synthesized compounds. arkat-usa.org High-resolution mass spectrometry (HRMS) with ESI provides highly accurate mass measurements, further aiding in the confirmation of elemental compositions. arkat-usa.org

UV-Visible spectroscopy is a straightforward and effective method for monitoring reaction kinetics and the formation of products involving this compound. walshmedicalmedia.com The technique is based on the principle that molecules absorb light at specific wavelengths, and the absorbance is proportional to the concentration of the absorbing species. uni-muenchen.deijnrd.org

In biodegradation studies, UV-Vis spectroscopy can be used to follow the disappearance of this compound over time. walshmedicalmedia.com For example, the kinetics of this compound removal by microbial cultures can be monitored by measuring the decrease in its characteristic absorbance peak. walshmedicalmedia.com This method has also been applied to monitor the transformation of nucleosides and nucleobases, demonstrating its utility in tracking enzymatic reactions. nih.gov The technique is often used in conjunction with HPLC, where a UV detector is employed to quantify the separated compounds. researchgate.net In studies of dye reduction, time-resolved UV-visible absorption spectroscopy has been used to study the radical intermediates and final products. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule, such as this compound (also known as orthanilic acid). By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the presence of key structural features.

In the case of orthanilic acid, the FT-IR spectrum reveals characteristic absorption bands that correspond to its primary functional groups: the amino group (-NH₂), the sulfonic acid group (-SO₃H), and the benzene (B151609) ring. The N-H stretching vibrations of the amino group are typically observed in the region of 3300-3500 cm⁻¹. For instance, in one study, the asymmetric and symmetric NH₂ stretching vibrations for orthanilic acid were calculated to be at 3552 cm⁻¹ and 3418 cm⁻¹, respectively. tsijournals.com The scissoring vibration of the NH₂ group is another key indicator, often appearing around 1620 cm⁻¹. tsijournals.com For orthanilic acid, this has been reported at 1637 cm⁻¹ in the infrared spectrum and 1634 cm⁻¹ in the Raman spectrum. tsijournals.com

The sulfonic acid group exhibits strong and characteristic absorptions. The asymmetric and symmetric stretching vibrations of the S=O bonds are prominent, typically found around 1126 cm⁻¹ and 1035 cm⁻¹, respectively. acs.org The C-S stretching vibration can also be identified. researchgate.net

The presence of the benzene ring is confirmed by several absorptions. C-H stretching vibrations on the aromatic ring generally appear above 3000 cm⁻¹. libretexts.org C=C stretching vibrations within the ring are observed in the 1400-1600 cm⁻¹ region. ijnrd.org For example, a peak at 1492 cm⁻¹ is associated with the C=C bonds in the benzene ring. acs.org Out-of-plane bending of the C-H bonds, indicative of the substitution pattern on the benzene ring, also provides structural information. acs.org

A comparison of experimental and theoretical vibrational frequencies for orthanilic acid provides a detailed assignment of the observed bands.

Table 1: Selected FT-IR and FT-Raman Vibrational Frequencies for Orthanilic Acid

| Vibrational Assignment | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

| NH₂ Asymmetric Stretch | 3439 | - |

| NH₂ Symmetric Stretch | - | - |

| NH₂ Scissoring | 1637 | 1634 |

| Ring C=C Stretch | 1499, 1448 | 1609 |

| SO₃ Asymmetric Stretch | ~1126 | - |

| SO₃ Symmetric Stretch | ~1035 | - |

| NH₂ Wagging | 667 (IR), 695 (HF calc) | - |

| C-H in-plane deformation | 1255, 1166, 1033 | 1256, 1170, 1036 |

Data compiled from various spectroscopic studies. tsijournals.comacs.orgorientjchem.org

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is an indispensable, non-destructive technique for determining the crystalline structure of solid materials like this compound. malvernpanalytical.com By analyzing the pattern of diffracted X-rays from a crystalline sample, it is possible to obtain detailed information about the arrangement of atoms and molecules within the crystal lattice. malvernpanalytical.comforcetechnology.com This includes the determination of lattice parameters, crystal system, and space group. researchgate.netlibretexts.org

Single crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional structure of a molecule. rsc.org This technique has been employed to characterize coordination complexes involving this compound. In these complexes, the this compound anion can act as a ligand, coordinating to a central metal ion.

For example, the crystal structure of chloro-bis(1,10-phenanthroline)copper(II) o-aminobenzenesulfonate methanol (B129727) (2:3) was determined using single-crystal X-ray diffraction. researchgate.net This analysis revealed the precise coordination geometry around the copper(II) ion and the interactions between the complex cation, the o-aminobenzenesulfonate anion, and the solvent molecules within the crystal lattice. researchgate.net Similarly, the structures of other metal complexes with aminobenzenesulfonate isomers have been elucidated, showing how the ligand coordinates to the metal center, for instance, through the nitrogen atom of the amino group or the oxygen atoms of the sulfonate group. researchgate.net In a copper(II) complex with 3-aminobenzenesulfonic acid, single crystal X-ray analysis showed a distorted octahedral geometry around the copper center, with the aminobenzenesulfonate ligands in a trans orientation. researchgate.net The study of such coordination complexes is crucial for understanding their magnetic, electronic, and catalytic properties.

Table 2: Crystallographic Data for a Representative Coordination Complex

| Parameter | [Cu(C₁₂H₈N₂)₂Cl]₂[C₆H₆NO₃S]₂ · 3CH₃OH |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 12.5458(7) |

| b (Å) | 13.4486(8) |

| c (Å) | 21.2406(12) |

| α (°) | 99.7020(10) |

| β (°) | 94.2320(10) |

| γ (°) | 95.0890(10) |

| Volume (ų) | 3504.2(3) |

| Z | 2 |

Data from the single-crystal X-ray diffraction study of chloro-bis(1,10-phenanthroline)copper(II) o-aminobenzenesulfonate methanol (2:3). researchgate.net

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline materials. libretexts.orgwikipedia.org Unlike single crystal XRD, PXRD is performed on a powdered sample, which contains a large number of randomly oriented crystallites. libretexts.org The resulting diffraction pattern is a fingerprint of the crystalline phases present in the material. forcetechnology.com

PXRD is particularly useful for identifying the crystalline phases in a bulk sample, assessing sample purity, and determining lattice parameters. researchgate.netlibretexts.org For instance, the crystal structures of several 2-ammoniobenzenesulfonate derivatives have been determined from laboratory X-ray powder diffraction data. researchgate.net This technique allowed for the unequivocal determination of the tautomeric state of these compounds, which was further confirmed by IR spectroscopy. researchgate.net

In materials science, PXRD is used to characterize materials that incorporate this compound. For example, it can be used to study the structure of polymers derived from this compound or composite materials where it is a component. rsc.org The diffraction pattern can reveal information about the degree of crystallinity, the presence of different polymorphic forms, and changes in the crystal structure upon modification or processing. wikipedia.org

Table 3: Comparison of Diffraction Techniques for this compound Research

| Technique | Sample Type | Information Obtained | Application Example |

| Single Crystal XRD | Single, well-ordered crystal | Precise 3D molecular structure, bond lengths, bond angles, space group | Determining the coordination geometry in a metal complex of this compound. researchgate.netresearchgate.net |

| Powder XRD | Microcrystalline powder | Phase identification, lattice parameters, crystallinity, purity | Characterizing the bulk structure of a synthesized this compound derivative. researchgate.net |

Advanced Electrochemical Characterization (e.g., Cyclic Voltammetry) in Polymerization Studies

Advanced electrochemical techniques, particularly cyclic voltammetry (CV), are instrumental in studying the polymerization of monomers like this compound. CV involves scanning the potential of an electrode in a solution containing the monomer and observing the resulting current. als-japan.com This provides valuable insights into the redox behavior of the monomer and the formation and properties of the resulting polymer film.

The electrochemical polymerization of 2-aminobenzenesulfonic acid can be carried out by repeatedly cycling the potential of a working electrode (e.g., glassy carbon) in an acidic solution containing the monomer. mdpi.com During the anodic (positive) scan, the monomer is oxidized, initiating polymerization. The subsequent cathodic (negative) scan reveals the redox behavior of the polymer film being formed on the electrode surface. mdpi.com The increase in the peak currents with successive cycles indicates the progressive growth of a conductive polymer film. mdpi.com

Cyclic voltammograms of poly(2-aminobenzenesulfonic acid) typically show redox peaks corresponding to the transition between different oxidation states of the polymer, such as the leucoemeraldine, emeraldine, and pernigraniline forms. researchgate.net The position and shape of these peaks provide information about the polymer's structure, stability, and electrochemical properties. mdpi.com For example, the electrochemical copolymerization of 2-aminobenzenesulfonic acid with aniline has been studied using CV, revealing that the resulting copolymer exhibits properties characteristic of both poly(aminobenzenesulfonic acid) and polyaniline. mdpi.com

Furthermore, CV can be used to investigate the effect of various parameters on the polymerization process, such as monomer concentration, pH of the electrolyte solution, and potential scan rate. als-japan.comsrce.hr This information is crucial for controlling the synthesis and tailoring the properties of the resulting polymer for specific applications.

Table 4: Key Parameters from Cyclic Voltammetry of this compound Polymerization

| Parameter | Description | Significance |

| Anodic Peak Potential (Epa) | Potential at which oxidation (polymerization initiation) is maximal. als-japan.com | Indicates the ease of monomer oxidation. |

| Cathodic Peak Potential (Epc) | Potential at which the oxidized polymer is reduced. als-japan.com | Characterizes the redox behavior of the polymer film. |

| Peak Current (Ip) | The maximum current observed during a redox process. als-japan.com | Proportional to the concentration of the electroactive species and the scan rate; its increase with cycles shows polymer growth. mdpi.com |

| Scan Rate (v) | The rate at which the potential is swept. als-japan.com | Affects the kinetics of the electrode processes and can be used to study reaction mechanisms. |

Computational Chemistry and Modeling Studies Pertaining to 2 Aminobenzenesulfonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org For 2-aminobenzenesulfonate and related compounds, DFT calculations are instrumental in understanding their fundamental properties.

DFT studies on similar molecules, such as 4-aminobenzenesulfonic acid, reveal key electronic features. researchgate.net The distribution of electron density, determined through methods like Mulliken charge analysis, and the nature of frontier molecular orbitals (HOMO and LUMO) are crucial for predicting reactivity. researchgate.netnih.gov For instance, in related sulfonated compounds, the HOMO is often localized on the benzene (B151609) ring with contributions from the sulfonate group, while the LUMO is centered on other parts of the molecule, indicating sites susceptible to nucleophilic or electrophilic attack.

The reactivity of this compound can be predicted by analyzing global reactivity descriptors derived from DFT calculations. These descriptors include ionization potential, electron affinity, electronegativity, and chemical hardness, which provide a quantitative measure of the molecule's stability and reactivity. nih.gov For example, a lower HOMO-LUMO energy gap generally implies higher reactivity.

Molecular Mechanics and Dynamics Simulations of this compound Interactions

Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a way to study the behavior of this compound and its interactions with other molecules over time. wikipedia.orgcsbsju.edu These methods use classical physics to model the potential energy of a system of atoms and their movements. csbsju.edunih.gov

MM force fields consist of parameters that define the energy associated with bond stretching, angle bending, and torsional angles, as well as non-bonded interactions like van der Waals and electrostatic forces. csbsju.edunih.gov These simulations can provide insights into the conformational preferences of this compound and how it interacts with its environment, such as solvent molecules or biological macromolecules. nih.gov

MD simulations, by solving Newton's equations of motion, can track the trajectories of atoms and molecules over a fixed period, providing a dynamic view of the system. wikipedia.org This is particularly useful for understanding processes like the binding of a ligand to a receptor, where the flexibility of both molecules plays a crucial role. nih.gov For instance, MD simulations have been used to study the interaction modes and binding free energies of related sulfonamide-containing molecules with biological targets. nih.gov

Adsorption and Interfacial Interaction Modeling of this compound with Crystalline Surfaces

The interaction of this compound with crystalline surfaces is a critical aspect in various applications, from materials science to environmental chemistry. Computational modeling provides a molecular-level understanding of these adsorption processes.

DFT calculations can be employed to model the adsorption of sulfonated compounds onto various surfaces. These calculations can determine the most stable adsorption geometries and calculate the adsorption energies, providing insight into the strength of the interaction. For example, studies on the adsorption of similar molecules on metal oxide surfaces reveal the importance of electrostatic interactions and hydrogen bonding. nih.gov

The adsorption behavior is often influenced by factors such as pH and the presence of other ions in the solution. nih.gov Modeling can help to elucidate how these factors affect the orientation and binding of this compound at the solid-liquid interface. For instance, the adsorption of optical brightening agents, which are often sulfonated compounds, on cellulose (B213188) has been studied to understand the governing interaction mechanisms, which include polarity and ionic strength. researchgate.net

Prediction of Spectroscopic Properties and Reaction Pathways for this compound and its Derivatives

Computational methods are highly valuable for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Time-dependent DFT (TD-DFT) is a common method used to calculate electronic absorption spectra (UV-Vis). researchgate.net For similar aminobenzenesulfonic acids, TD-DFT has been used to predict the wavelengths of maximum absorption (λmax) and understand the nature of the electronic transitions (e.g., π→π* or n→π*). researchgate.net

Vibrational spectra, such as infrared (IR) and Raman, can also be predicted using DFT calculations. The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. researchgate.net